molecular formula C21H20BrN3O6 B11644155 N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine

N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine

Cat. No.: B11644155
M. Wt: 490.3 g/mol
InChI Key: KYCOIWSOTDZOJE-BOPFTXTBSA-N
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Description

N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine is a complex organic compound that features a combination of bromine, nitro, and valine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 2-bromophenylcarbonyl intermediate:

    Coupling with 4-nitrophenylprop-2-enoyl: The intermediate is then coupled with a 4-nitrophenylprop-2-enoyl group under specific conditions to form the desired product.

    Introduction of the valine group: The final step involves the addition of the valine group to the compound, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-2-{[(2-chlorophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
  • N-[(2Z)-2-{[(2-fluorophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
  • N-[(2Z)-2-{[(2-iodophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine

Uniqueness

N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups also provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H20BrN3O6

Molecular Weight

490.3 g/mol

IUPAC Name

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H20BrN3O6/c1-12(2)18(21(28)29)24-20(27)17(11-13-7-9-14(10-8-13)25(30)31)23-19(26)15-5-3-4-6-16(15)22/h3-12,18H,1-2H3,(H,23,26)(H,24,27)(H,28,29)/b17-11-

InChI Key

KYCOIWSOTDZOJE-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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